molecular formula C10H12O4 B8758004 4-(2-Hydroxyethoxy)-2-methoxybenzaldehyde

4-(2-Hydroxyethoxy)-2-methoxybenzaldehyde

Cat. No. B8758004
M. Wt: 196.20 g/mol
InChI Key: GDFVEFFCUROETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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properties

Product Name

4-(2-Hydroxyethoxy)-2-methoxybenzaldehyde

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2-methoxybenzaldehyde

InChI

InChI=1S/C10H12O4/c1-13-10-6-9(14-5-4-11)3-2-8(10)7-12/h2-3,6-7,11H,4-5H2,1H3

InChI Key

GDFVEFFCUROETD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCO)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-2-methoxybenzaldehyde (1.217 g, 8.00 mmol) in dry DMF (8.88 mL) was added to a stirred suspension of sodium hydride (60% dispersion in mineral oil) (0.267 mL, 8.00 mmol) in dry DMF (2.22 mL) via cannula at 0° C. under N2. The reaction mixture was stirred at 0° C. for 30 min and warmed to room temperature. 2-bromoethanol (0.851 mL, 12.00 mmol) was added dropwise and the reaction mixture was stirred at 50° C. overnight. The reaction was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed with 1N aq. NaOH (50 mL), dried (MgSO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 60% EtOAc in hexanes over 4536 mL) to afford 4-(2-hydroxyethoxy)-2-methoxybenzaidehyde, as a colorless solid. Rf=0.29 (50% EtOAc/hexanes). LCMS calc.=197.1; found=197.0 (M+H)+. 1H NMR (500 MHz, CHCl3): δ 10.16 (s, 1 H); 7.68 (d, J=8.7 Hz, 1 H); 6.46 (dd, J=8.7, 2.2 Hz, 1 H); 6.40 (d, J=2.2 Hz, 1 H); 4.09 (t, J=4,6 Hz, 2 H); 3.94 (t, J=4.4 Hz, 2 H); 3.79 (s, 3 H); 3.20 (s, 1 H).
Quantity
1.217 g
Type
reactant
Reaction Step One
Quantity
0.267 mL
Type
reactant
Reaction Step One
Name
Quantity
8.88 mL
Type
solvent
Reaction Step One
Name
Quantity
2.22 mL
Type
solvent
Reaction Step One
Quantity
0.851 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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